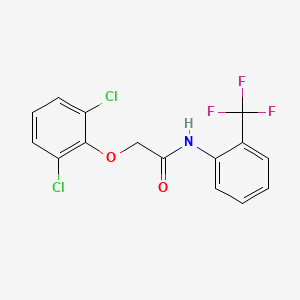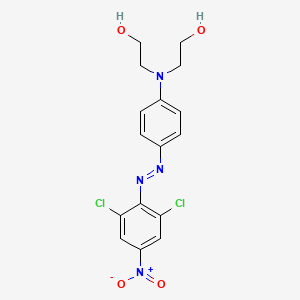
1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine: is a complex lipid molecule that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes two tetradecenoyl fatty acid chains esterified to the glycerol backbone and a phosphocholine head group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with tetradecenoyl fatty acids, followed by the introduction of the phosphocholine group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where lipases are used to catalyze the esterification of glycerol with tetradecenoyl fatty acids. This method offers higher specificity and yields compared to chemical synthesis. Additionally, the use of bioreactors allows for the continuous production of the compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bonds in the tetradecenoyl chains can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acid chains.
Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Phosphoethanolamine derivatives, thiophospholipids.
Aplicaciones Científicas De Investigación
1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in drug delivery systems due to its ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mecanismo De Acción
The mechanism of action of 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can interact with membrane proteins and other lipids, modulating their function and activity. The phosphocholine head group is known to participate in cell signaling pathways, affecting processes such as apoptosis and inflammation.
Comparación Con Compuestos Similares
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine
- 1,2-di-(9Z-hexadecenoyl)-sn-glycero-3-phosphoethanolamine
- 1,2-di-(9Z-tetradecenoyl)-3-hexadecanoyl-sn-glycerol
Comparison: 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and the presence of the phosphocholine head group. Compared to other similar compounds, it may exhibit different physical properties such as melting point and solubility, which can influence its behavior in biological systems and industrial applications.
Propiedades
Fórmula molecular |
C36H68NO8P |
|---|---|
Peso molecular |
673.9 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(E)-tetradec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12+,15-13+/t34-/m1/s1 |
Clave InChI |
AVCZHZMYOZARRJ-VFHCTZGBSA-N |
SMILES isomérico |
CCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCC |
SMILES canónico |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)

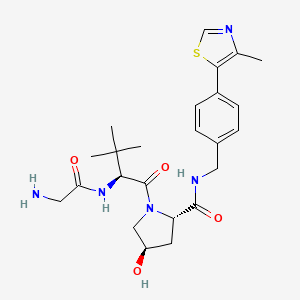

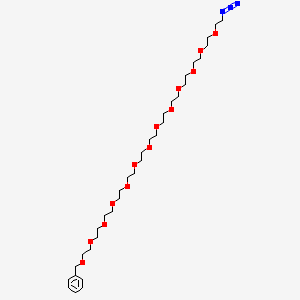
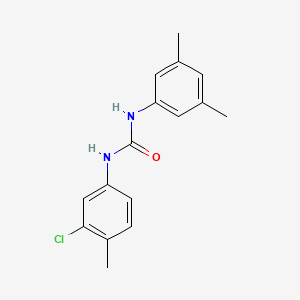
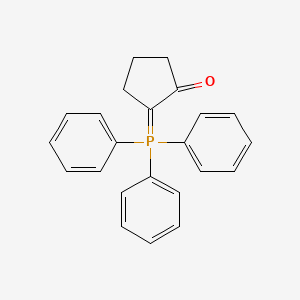

![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)

